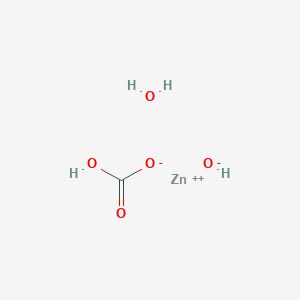

Zinc hydrogen carbonate hydroxide--water (1/1/1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc hydrogen carbonate hydroxide–water (1/1/1/1) is a complex inorganic compound that consists of zinc, hydrogen carbonate, hydroxide, and water in a 1:1:1:1 ratio

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc hydrogen carbonate hydroxide–water (1/1/1/1) can be synthesized through various methods. One common approach is the deamination precipitation method, where zinc nitrate and urea are used as reactants. The reaction conditions, such as temperature, zinc ion concentration, and stirring speed, play a crucial role in determining the morphology and particle size of the resulting compound . Another method involves the homogeneous precipitation technique using zinc nitrate and urea, where the reaction conditions are carefully controlled to achieve the desired product .

Industrial Production Methods: Industrial production of zinc hydrogen carbonate hydroxide–water (1/1/1/1) typically involves large-scale precipitation methods. The process parameters, such as reactant concentrations, temperature, and stirring speed, are optimized to ensure consistent product quality and yield. The resulting compound is then subjected to further processing, such as drying and milling, to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc hydrogen carbonate hydroxide–water (1/1/1/1) undergoes various chemical reactions, including thermal decomposition, acid-base reactions, and complexation reactions.

Common Reagents and Conditions:

Thermal Decomposition: When heated, zinc hydrogen carbonate hydroxide–water (1/1/1/1) decomposes to form zinc oxide, water, and carbon dioxide.

Acid-Base Reactions: In the presence of acids, zinc hydrogen carbonate hydroxide–water (1/1/1/1) reacts to form zinc ions, carbon dioxide, and water.

Complexation Reactions: Zinc ions from the compound can form complexes with various ligands, such as hydroxide ions, resulting in the formation of zinc hydroxide complexes.

Major Products Formed:

Thermal Decomposition: Zinc oxide, water, and carbon dioxide.

Acid-Base Reactions: Zinc ions, carbon dioxide, and water.

Complexation Reactions: Zinc hydroxide complexes.

Wissenschaftliche Forschungsanwendungen

Zinc hydrogen carbonate hydroxide–water (1/1/1/1) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of zinc hydrogen carbonate hydroxide–water (1/1/1/1) primarily involves the release of zinc ions. These ions can interact with various molecular targets and pathways:

Enzymatic Reactions: Zinc ions act as cofactors for numerous enzymes, facilitating catalytic activity and stabilizing enzyme structures.

Cellular Processes: Zinc ions play a crucial role in cellular signaling, gene expression, and apoptosis.

Antimicrobial Activity: Zinc ions can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Zinc hydrogen carbonate hydroxide–water (1/1/1/1) can be compared with other zinc compounds, such as zinc carbonate, zinc hydroxide, and zinc oxide:

Eigenschaften

CAS-Nummer |

674283-18-2 |

|---|---|

Molekularformel |

CH4O5Zn |

Molekulargewicht |

161.4 g/mol |

IUPAC-Name |

zinc;hydrogen carbonate;hydroxide;hydrate |

InChI |

InChI=1S/CH2O3.2H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);2*1H2;/q;;;+2/p-2 |

InChI-Schlüssel |

QBRFEBMQJCEDHP-UHFFFAOYSA-L |

Kanonische SMILES |

C(=O)(O)[O-].O.[OH-].[Zn+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)

![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)

![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)

![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)

![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)

![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)